molecular formula C12H9ClN2 B6225731 1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine CAS No. 474108-72-0

1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine

Cat. No.: B6225731
CAS No.: 474108-72-0
M. Wt: 216.66 g/mol
InChI Key: ONLXSBRKAFFQJP-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine is an organic compound that features a chlorophenyl group and a pyridinyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine typically involves the condensation of 2-chlorobenzaldehyde with 3-aminopyridine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(pyridin-2-yl)methanimine
  • 1-(2-chlorophenyl)-N-(pyridin-4-yl)methanimine
  • 1-(4-chlorophenyl)-N-(pyridin-3-yl)methanimine

Uniqueness

1-(2-chlorophenyl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness can lead to distinct properties and applications compared to its analogs.

Properties

CAS No.

474108-72-0

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C12H9ClN2/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11/h1-9H

InChI Key

ONLXSBRKAFFQJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CN=CC=C2)Cl

Purity

95

Origin of Product

United States

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